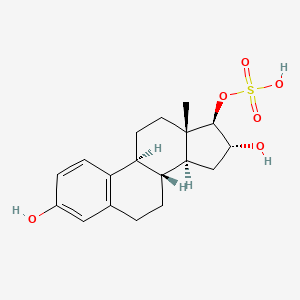

Estriol 17-sulfate

Description

Historical Perspectives on the Discovery and Initial Characterization of Estrogen Conjugates

The study of estrogen metabolism began in the early 20th century, with the isolation and identification of estrone (B1671321) (1929), estriol (B74026), and estradiol (B170435) shortly thereafter wikipedia.orgoup.comnih.gov. Early research focused on identifying the forms in which estrogens were excreted, primarily in urine. It was observed that estrogens existed not only in their free, biologically active forms but also as conjugated metabolites, which were more water-soluble bac-lac.gc.caacs.org.

The initial characterization of estrogen conjugates revealed their importance in facilitating excretion. By the late 1930s, conjugates such as estriol-3-glucosiduronate were isolated from biological samples bac-lac.gc.ca. The concept of steroid sulfation as a metabolic pathway gained traction as researchers identified sulfate (B86663) conjugates alongside glucuronides in various biological fluids cas.cznih.gov. Early pharmaceutical preparations, like Progynon and Emmenin, even contained estriol sulfate as a component, underscoring its presence and perceived significance in hormonal therapy wikipedia.org. The development of more sophisticated analytical techniques, such as radioimmunoassays and chromatography in the late 1960s and beyond, allowed for a more detailed characterization of individual estrogen conjugates, including their quantitative assessment in different physiological states acs.orgcas.cznih.gov.

Significance of Steroid Sulfation in Endogenous Steroid Homeostasis and Biological Inactivation

Steroid sulfation is a fundamental biochemical process that significantly impacts the homeostasis and biological activity of steroid hormones nih.govnih.gov. This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfate group from adenosine (B11128) 3'-phosphate-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the steroid molecule cas.czoup.comfrontiersin.org.

The primary effects of sulfation include:

Increased Water Solubility: Sulfation renders hydrophobic steroids more hydrophilic, facilitating their transport in aqueous biological fluids like blood and their subsequent excretion cas.cznih.govoup.com.

Modulation of Biological Activity: Sulfation often leads to the inactivation of steroid hormones, as the sulfate group can prevent their binding to specific nuclear receptors cas.czbeilstein-institut.deresearchgate.net. However, sulfated steroids can also act as circulating reservoirs, being converted back to their active, unconjugated forms by the enzyme steroid sulfatase (STS) nih.govoup.comoup.combioscientifica.com. This dynamic interplay between sulfation and desulfation by SULTs and STS, respectively, is critical for maintaining steroid hormone balance nih.govnih.govbioscientifica.com.

Metabolic Regulation: Sulfation can influence the metabolic fate of steroids, potentially directing them towards different pathways or altering their interaction with other enzymes nih.govbioscientifica.com.

The balance between sulfation and desulfation is tightly regulated and varies across tissues. For example, while the adrenal cortex and liver are significant sites of steroid sulfation, the brain and placenta also exhibit notable activity of these enzymes, influencing local steroid hormone levels and actions cas.cznih.govcas.czoup.com.

Overview of Estriol 17-Sulfate's Position within the Estrogen Metabolome

Estriol (E3) is one of the three major estrogens produced by the human body, alongside estradiol (E2) and estrone (E1). It is particularly abundant during pregnancy, produced in large quantities by the placenta wikipedia.org. The metabolism of estriol involves conjugation, primarily through sulfation and glucuronidation, to facilitate its elimination and regulate its biological activity wikipedia.orgontosight.ai.

Estriol can exist in various conjugated forms, including estriol 3-sulfate, estriol glucuronides, and mixed conjugates like estriol 3-sulfate-16-glucuronide wikipedia.orgontosight.aibioscientifica.com. Estriol 3-sulfate is recognized as a significant metabolite, particularly during pregnancy, where it constitutes a notable percentage of the conjugated estriol pool wikipedia.org. While estriol 3-sulfate is well-documented, information specifically detailing this compound as a distinct entity with unique metabolic roles is less prevalent in the literature. Generally, steroid sulfation occurs at hydroxyl groups, and estriol possesses hydroxyl groups at positions 3, 16α, and 17β. Sulfation at the 3-position is common for estrogens, rendering them inactive but water-soluble oup.comontosight.aiontosight.ai. The presence of sulfatase activity for 17-sulfates of estrogens has been noted as limited in certain cell lines, suggesting potential differences in the metabolic handling of this compound compared to its 3-sulfate counterpart nih.gov.

As a sulfate conjugate, this compound, like other estriol sulfates, would likely serve as a water-soluble form of estriol, potentially acting as a circulating reservoir that can be desulfated by steroid sulfatase to release active estriol when needed nih.govbioscientifica.com. The precise quantitative contribution and specific biological functions of this compound within the broader estrogen metabolome are areas that may warrant further detailed investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962218 | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42028-21-7 | |

| Record name | Estriol 17-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Estriol 17 Sulfate

Enzymatic Sulfation of Estriol (B74026) and Related Estrogens

The addition of a sulfate (B86663) group to estriol is a critical step in its metabolism, rendering it biologically inactive and more water-soluble for excretion. nih.gov This enzymatic reaction is primarily carried out by a family of enzymes known as sulfotransferases (SULTs).

Identification and Characterization of Sulfotransferase Enzymes (SULTs) Mediating Estriol Sulfation

Multiple isoforms of sulfotransferase enzymes have been identified to participate in the sulfation of estrogens. These cytosolic enzymes catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of a substrate, such as estriol. nih.gov The primary SULTs involved in estrogen metabolism are Estrogen Sulfotransferase (SULT1E1) and, to a lesser extent, Hydroxysteroid Sulfotransferases like SULT2A1.

Estrogen sulfotransferase (SULT1E1) is recognized as the primary enzyme responsible for the sulfation of estrogens at physiological concentrations. nih.govnih.gov It exhibits a high affinity for estrogens, including estradiol (B170435) and estrone (B1671321), effectively inactivating them. nih.govnih.gov This high affinity suggests a crucial role for SULT1E1 in modulating the local concentrations of active estrogens in target tissues. nih.gov By converting estrogens to their sulfated, inactive forms, SULT1E1 helps to protect cells from excessive estrogenic stimulation.

The expression of SULT1E1 is observed in various human tissues, including the liver, jejunum, mammary epithelial cells, and endometrium. nih.gov The levels of SULT1E1 can vary significantly among individuals, which may be attributed to genetic polymorphisms and regulation by various chemical influences. nih.govnih.gov

Hydroxysteroid sulfotransferase SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), primarily sulfates hydroxysteroids like DHEA. pnas.org However, it also demonstrates activity towards estrogens, albeit with a lower affinity compared to SULT1E1. pnas.org

The substrate specificity and kinetic parameters of SULT isoforms determine their efficiency in catalyzing the sulfation of various estrogens. SULT1E1 displays a notably high affinity for estrogens, with Michaelis-Menten constants (Km) in the nanomolar range for estradiol and estrone. nih.gov This indicates that SULT1E1 is highly efficient at sulfating estrogens even at low physiological concentrations.

| Enzyme | Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) |

| SULT2A1 | Estradiol (for E2-3-S formation) | 1.52 | 493 |

| SULT2A1 | Estradiol (for E2-17-S formation) | 2.95 | - |

Note: Data for SULT2A1 with estradiol as a substrate. E2-3-S refers to estradiol-3-sulfate (B1217152) and E2-17-S refers to estradiol-17-sulfate. Vmax for E2-17-S formation was not specified in the source. Specific kinetic data for estriol was not available in the searched sources.

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as the Universal Sulfate Donor

The enzymatic sulfation of estriol is dependent on the availability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov PAPS is synthesized in the cytosol of cells and provides the high-energy sulfate group that is transferred to the estrogen molecule by sulfotransferases. The reaction catalyzed by SULTs involves the transfer of the sulfonyl group (SO3) from PAPS to a hydroxyl group on the estriol molecule, resulting in the formation of estriol sulfate and 3'-phosphoadenosine 5'-phosphate (PAP). nih.gov

Regulation of Sulfotransferase Gene Expression and Activity

The expression and activity of sulfotransferase enzymes are tightly regulated by a variety of factors, including nuclear receptors and transcription factors. This regulation ensures that the levels of active estrogens are maintained within a physiological range.

The gene encoding SULT1E1 is known to be regulated by several nuclear receptors, including:

Liver X Receptor (LXR) nih.gov

Glucocorticoid Receptor (GR) nih.gov

Constitutive Androstane Receptor (CAR) nih.gov

Estrogen Receptor α (ERα) nih.gov

Pregnane X Receptor (PXR) nih.gov

RAR-related orphan receptor α (RORα) nih.gov

Hepatocyte nuclear factor 4α (HNF4α) nih.gov

Farnesoid X receptor (FXR) nih.gov

The expression of the SULT2A1 gene is also under the control of multiple regulatory factors, which can be tissue-specific:

In the adrenal glands, SULT2A1 transcription is positively regulated by Steroidogenic factor 1 (SF1) and GATA-6 . mdpi.com

The xenosensing nuclear receptor Pregnane X Receptor (PXR) can induce the SULT2A1 gene.

Androgen Receptor acts as a negative regulator of SULT2A1 expression.

In the liver, RORα and RORγ have been shown to positively regulate human SULT2A1 gene expression. nih.gov

Estrogen Receptor α (ERα) can also enhance SULT2A1 expression.

This complex regulatory network allows for fine-tuning of estrogen sulfation in response to various physiological and xenobiotic signals.

Enzymatic Desulfation and Reactivation of Estriol 17-Sulfate

The biological activity of sulfated estrogens like this compound is regulated by their conversion back to the unconjugated, active form. This reactivation is primarily carried out by the enzyme steroid sulfatase (STS).

Steroid Sulfatase (STS) / Estrogen Sulfatase: Molecular Mechanisms of Hydrolysis

Steroid sulfatase (STS), also known as arylsulfatase C, is a key enzyme responsible for the hydrolysis of various steroid sulfates, including this compound, into their biologically active, unconjugated forms nih.gov. This enzymatic reaction is a crucial step in regulating the local availability of active estrogens in various tissues.

STS exhibits broad substrate specificity, hydrolyzing both aryl and alkyl steroid sulfates. Its substrates include estrone sulfate (E1S), dehydroepiandrosterone sulfate (DHEAS), and by extension, this compound. The enzyme removes the sulfate group from the steroid molecule, thereby converting the biologically inactive, water-soluble sulfated steroid into its active, lipid-soluble form. This process is critical in tissues where local estrogen production is important for physiological or pathological processes.

Enzymatic Reaction Catalyzed by Steroid Sulfatase (STS)

| Substrate | Enzyme | Product | Biological Activity of Product |

|---|---|---|---|

| This compound | Steroid Sulfatase (STS) | Estriol | Active Estrogen |

| Estrone Sulfate (E1S) | Steroid Sulfatase (STS) | Estrone (E1) | Active Estrogen Precursor |

| Dehydroepiandrosterone Sulfate (DHEAS) | Steroid Sulfatase (STS) | Dehydroepiandrosterone (DHEA) | Androgen and Estrogen Precursor |

The gene encoding human STS is located on the X chromosome. Its expression is regulated by a variety of factors, including cytokines and growth factors. For instance, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) have been shown to increase STS activity in breast cancer cells. The regulation of STS expression is complex and can occur at both the transcriptional and post-transcriptional levels, allowing for fine-tuned control of local estrogen availability in different tissues.

The activity of the STS enzyme is dependent on a unique post-translational modification. A specific cysteine residue within the active site of the enzyme is converted to a formylglycine residue. This modification is essential for the catalytic activity of STS, and its absence results in an inactive enzyme. This critical modification is carried out by the formylglycine-generating enzyme (FGE).

Dynamic Equilibrium Between Sulfation and Desulfation in Regulating Local Estrogen Availability

The local concentration of active estrogens in a given tissue is tightly controlled by the balance between the activities of sulfotransferases (SULTs) and steroid sulfatase (STS). SULTs, such as SULT1E1, inactivate estrogens by catalyzing their sulfation, converting them into water-soluble, biologically inert forms that can be stored or excreted ovid.comnih.govnih.gov. Conversely, STS reverses this process, hydrolyzing the sulfate esters to release the active estrogens.

This dynamic equilibrium between sulfation and desulfation acts as a crucial regulatory mechanism, allowing tissues to modulate their exposure to potent estrogens. In certain pathological conditions, such as hormone-dependent cancers, this balance can be disrupted, often with an upregulation of STS activity, leading to an increased local production of estrogens that can fuel tumor growth nih.gov.

Regulation of Local Estrogen Availability

| Process | Enzyme | Effect on Estrogen | Biological Consequence |

|---|---|---|---|

| Sulfation | Sulfotransferases (e.g., SULT1E1) | Inactivation | Decreased local estrogen activity, storage of inactive precursors |

| Desulfation | Steroid Sulfatase (STS) | Activation | Increased local estrogen activity |

Transport Mechanisms of this compound

The transport of this compound, a hydrophilic molecule, across the lipid bilayer of cell membranes is not a passive process. It relies on a suite of transmembrane proteins that facilitate its movement. These transporters are broadly categorized into uptake and efflux systems, which control the intracellular concentration of the steroid conjugate.

Cellular Uptake by Organic Anion-Transporting Polypeptides (OATPs)

The family of Organic Anion-Transporting Polypeptides (OATPs), encoded by the SLCO (formerly SLC21A) gene family, plays a pivotal role in the uptake of a wide array of endogenous and exogenous compounds, including sulfated steroids. core.ac.uk These transporters function in a sodium-independent manner and are expressed in various tissues, facilitating the entry of circulating steroid sulfates into target cells. core.ac.uknih.gov

Research has identified several OATP members as transporters for steroid sulfates. For instance, OATP-B (OATP2B1) and OATP-A (OATP1A2) have been shown to mediate the uptake of estrone 3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). core.ac.uk In the human placenta, OAT4 is critical for the uptake of 16α-hydroxydehydroepiandrosterone sulfate (16α-OH DHEAS), the direct precursor for estriol synthesis, from the fetal circulation. oup.comnih.gov Given the structural similarity, it is inferred that these transporters are also involved in the cellular uptake of this compound.

| Transporter | Gene Name | Known Steroid Sulfate Substrates | Tissue Expression (Examples) |

|---|---|---|---|

| OATP1B1 | SLCO1B1 | Estrone 3-sulfate, DHEAS, Estradiol-17β-glucuronide | Liver |

| OATP1B3 | SLCO1B3 | Estrone 3-sulfate, Estradiol-17β-glucuronide | Liver |

| OATP2B1 (OATP-B) | SLCO2B1 | Estrone 3-sulfate, DHEAS | Liver, Mammary Gland, Placenta |

| OATP4A1 (OATP-E) | SLCO4A1 | Estrone 3-sulfate, DHEAS | Mammary Gland, Brain, Lung |

| OAT4 | SLC22A11 | 16α-OH DHEAS, DHEAS, Estrone 3-sulfate | Placenta, Kidney |

Sodium-Dependent Organic Anion Transporters (SOAT/SLC10A6)

The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specific uptake carrier for sulfated steroids. frontiersin.org Unlike the OATPs, its function is dependent on a sodium gradient. uniprot.org SOAT demonstrates remarkable specificity for monosulfated steroids, including those sulfated at the 3' and 17' positions. nih.govnih.gov

Studies have shown that SOAT efficiently transports a range of physiologically relevant steroid sulfates, such as DHEAS, estrone sulfate, and pregnenolone (B344588) sulfate. encyclopedia.pub Importantly, research has confirmed that 17β-estradiol-17-sulfate is a substrate for SOAT. nih.gov The transporter's strict requirement for a single negatively charged sulfate group means that it does not transport non-sulfated, disulfated, or glucuronidated steroids. nih.govencyclopedia.pub This specificity ensures the targeted uptake of monosulfated steroid precursors into cells for further metabolism.

| Category | Examples | Transported by SOAT |

|---|---|---|

| Monosulfated Steroids | DHEAS, Estrone 3-sulfate, 17β-estradiol-17-sulfate, Testosterone sulfate | Yes |

| Disulfated Steroids | 17β-estradiol-3,17-disulfate | No |

| Non-sulfated Steroids | Estrone, Dehydroepiandrosterone (DHEA) | No |

| Glucuronidated Steroids | Estradiol-17β-D-glucuronide | No |

Efflux Mechanisms Mediated by ABC Transporters (e.g., MRP-family, BCRP)

The intracellular concentration of this compound is also regulated by efflux transporters, which actively pump substrates out of the cell. Key players in this process belong to the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters utilize the energy from ATP hydrolysis to export a wide variety of molecules, including conjugated steroids. nih.gov

MRP1 (ABCC1) and MRP4 (ABCC4) have been identified as efflux pumps for sulfated steroids. nih.gov BCRP (ABCG2) also demonstrates broad substrate specificity and is known to transport sulfate conjugates. oaepublish.com The expression of these transporters in tissues can limit the intracellular accumulation of steroid sulfates, thereby modulating the extent to which they can be converted to their active, unconjugated forms. nih.gov

| Transporter | Gene Name | Function | Substrate Class |

|---|---|---|---|

| MRP1 | ABCC1 | Cellular efflux | Anionic glutathione, glucuronate, and sulfate conjugates |

| MRP4 | ABCC4 | Cellular efflux | Sulfated steroids |

| BCRP | ABCG2 | Cellular efflux | Sulfate and glucuronide conjugates, hydrophobic/hydrophilic compounds |

Impact of Sulfation on Steroid Permeability Across Biological Membranes

The process of sulfation fundamentally alters the chemical nature of a steroid, with significant consequences for its ability to cross biological membranes. The addition of a sulfate moiety (-SO₃⁻) imparts a negative charge at physiological pH and dramatically increases the steroid's water solubility (hydrophilicity). frontiersin.org

Unconjugated steroids, being lipophilic, can readily diffuse across the lipid-rich cell membrane. nih.gov In contrast, the hydrophilic nature of sulfated steroids like this compound severely restricts this passive diffusion. frontiersin.org Consequently, their movement into and out of cells is almost entirely dependent on the carrier-mediated transport systems described above (OATPs, SOAT, and ABC transporters). nih.govnih.gov This requirement for active transport allows for precise regulation of steroid hormone availability and action within specific target tissues.

| Property | Unconjugated Steroid (e.g., Estriol) | Sulfated Steroid (e.g., this compound) |

|---|---|---|

| Water Solubility | Low (Lipophilic) | High (Hydrophilic) |

| Charge at Physiological pH | Neutral | Negative |

| Membrane Permeability | High (Passive Diffusion) | Low (Requires Carrier-Mediated Transport) |

Advanced Analytical Methodologies for Estriol 17 Sulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the precise quantification of estriol (B74026) 17-sulfate. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

Development and Validation of Sensitive and Specific Quantification Methods

Developing sensitive and specific LC-MS/MS methods for estriol 17-sulfate involves meticulous optimization of chromatographic separation, ionization, and mass spectrometric detection parameters. Stable isotope dilution (SID) coupled with LC-MS/MS is considered a gold standard for accurate quantification due to its ability to compensate for matrix effects and variations in sample preparation nih.govnih.gov.

Methods often involve the analysis of intact conjugates or their conversion to unconjugated forms via hydrolysis nih.gov. For instance, a sensitive and robust method for determining five estrogen sulfates, including estriol 3-sulfate (E3-3S), in human urine was developed using HPLC coupled with negative turbo ion spray tandem mass spectrometry in selected reaction monitoring (SRM) mode nih.gov. This method achieved a lower limit of quantification (LOQ) of 0.2 ng/mL with validated linear concentration ranges from 0.2 to 200 ng/mL. Interassay accuracy and precision were reported to be within 8.6% and 12%, respectively nih.gov.

Another study developed an ultrasensitive method for quantifying six estrogens, including conjugated forms, in human serum using LC-MS/MS with a novel derivatization procedure. This method required only 0.1 mL of serum and achieved LOQs as low as 1 fg on column for certain estrogens nih.gov.

Table 1: Performance Metrics of LC-MS/MS Methods for Estrogen Sulfates

| Analyte (Example) | Matrix | LOQ (Example) | Linearity Range (Example) | Accuracy (Example) | Precision (Example) | Reference |

| Estrogen Sulfates | Human Urine | 0.2 ng/mL | 0.2-200 ng/mL | < 8.6% | < 12% | nih.gov |

| Estradiol (B170435) (E2) | Human Serum | 1 fg | 0.5-200 pg/mL | Not specified | Not specified | nih.gov |

| Estrogen Sulfates | Human Serum | 1.5 μg/L | Not specified | Not specified | Not specified | acs.org |

Application of High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) offers superior mass accuracy, enabling the differentiation of isobaric compounds and the elucidation of complex structures, which is vital for distinguishing between different estrogen isomers or metabolites nih.govresearchgate.net. While HRMS is powerful for structural identification, tandem mass spectrometry (MS/MS) is often preferred for routine quantification due to its higher throughput and established protocols. However, HRMS can provide complementary information for method development and confirmation.

Integration of Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS), particularly in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, is critical for enhancing selectivity in this compound analysis nih.govnih.govacs.orgresearchgate.net. By monitoring specific precursor-to-product ion transitions, MS/MS effectively filters out background noise and matrix interferences, leading to highly specific detection. For example, studies have utilized MRM experiments in both positive and negative electrospray ionization (ESI) modes for the simultaneous determination of various estrogens and their conjugates acs.org. The use of specific precursor ion and fragmentation pathways allows for the confirmation and quantification of analytes even in complex matrices rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant (GC-MS/MS) can also be employed for the analysis of estrogens, though they typically require derivatization for volatile compounds, as steroid hormones are often present in conjugated forms in biological matrices like urine nih.govmdpi.commst.dk. While LC-MS/MS is generally preferred for direct analysis of conjugated steroids like this compound without derivatization, GC-MS/MS can be utilized after appropriate hydrolysis and derivatization steps mdpi.commst.dk. For instance, GC-MS/MS has been used for the determination of various estrogens in urine after solid-phase derivatization mdpi.com.

Table 2: GC-MS/MS Considerations for Estrogen Analysis

| Technique | Requirement for Conjugates | Typical Application | Sensitivity/Selectivity | Reference |

| GC-MS/MS | Derivatization/Hydrolysis | Urine, tissues | High (with derivatization) | nih.govmdpi.commst.dk |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is paramount for successful this compound analysis to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction Techniques

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques used for preparing biological samples for this compound analysis nih.govnih.govwindows.net. SPE, particularly using hydrophilic-lipophilic balance (HLB) or weak anion exchange (WAX) cartridges, is effective for extracting estrogen sulfates from serum and urine nih.govnih.gov. LLE, often employing solvents like methyl tert-butyl ether (MTBE), is also widely used for extracting estrogens from serum samples nih.govmedrxiv.org.

A streamlined approach using 96-well SPE techniques, often automated, can significantly improve sample throughput for high-volume studies nih.gov. These methods aim to maximize analyte recovery while minimizing matrix effects, which are crucial for accurate quantification nih.govacs.orgwindows.net.

Molecular and Cellular Biological Roles of Estriol 17 Sulfate

Estriol (B74026) 17-Sulfate as a Biologically Inactive Precursor and Reservoir

Estriol 17-sulfate itself is considered biologically inactive. However, it serves as a crucial component in the body's system for storing and transporting estrogens in a deactivated state.

The "Sulfatase Pathway" and Intracrinology: Local Formation of Active Estrogens in Target Tissues

The concept of "intracrinology" describes the process where biologically active steroid hormones are synthesized within target tissues from inactive circulating precursors. nih.govresearchgate.net This mechanism is particularly significant for the local production of potent estrogens like 17β-estradiol. nih.govresearchgate.net One of the primary mechanisms for this local estrogen formation is the "sulfatase pathway". nih.govresearchgate.netresearchgate.net In this pathway, sulfated and inactive estrogens, such as estrone (B1671321) sulfate (B86663) and estriol 3-sulfate, are taken up by cells from the circulation. researchgate.netresearchgate.net

Within the cell, the enzyme steroid sulfatase (STS) hydrolyzes the sulfate group from these precursors, converting them into their active, unsulfated forms. researchgate.netresearchgate.netfrontiersin.org For instance, estrone sulfate is converted to estrone, which can then be further metabolized to the more potent 17β-estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs). researchgate.netfrontiersin.org While estriol 3-sulfate is a known substrate for this pathway, this compound is notably resistant to hydrolysis by STS. nih.govnih.gov This resistance suggests that this compound itself is not a direct precursor for active estriol via the sulfatase pathway. nih.gov However, the broader sulfatase pathway, acting on other estrogen sulfates, is a critical source of local estrogen production in various tissues, including bone and breast cancer tissue. oup.compsu.edu

The activity of the sulfatase pathway is a key determinant of local estrogen concentrations and is particularly important in postmenopausal women where circulating estrogen levels are low. frontiersin.orgpsu.edu In such cases, the conversion of abundant circulating estrogen sulfates becomes a primary source of estrogens in target tissues. psu.edu

Role in Maintaining Steroid Homeostasis through Inactive Conjugate Stores

This storage system allows for the transport of large quantities of potential hormones in an inactive form, preventing widespread systemic effects while ensuring that a ready supply is available for local activation in specific tissues as needed. spandidos-publications.comaopwiki.org The balance between sulfation by sulfotransferases (SULTs) and desulfation by steroid sulfatase (STS) is crucial in modulating the levels of active estrogens. frontiersin.orgspandidos-publications.com High levels of SULT activity render tissues less responsive to estrogenic stimulation by converting active estrogens into their inactive sulfated forms. aopwiki.org Conversely, STS activity can release active estrogens from this inactive pool. spandidos-publications.com Therefore, the pool of estrogen sulfates, including this compound, acts as a buffer and a reserve, contributing to the precise local regulation of active steroid hormone concentrations. aopwiki.org

Direct and Indirect Interactions with Biological Systems

The biological impact of this compound is primarily mediated through its relationship with its unsulfated form, estriol, and its interactions with metabolic enzymes, rather than through direct action on classical estrogen receptors.

Limited Direct Binding Affinity of this compound to Classical Estrogen Receptors (ERα, ERβ)

Classical estrogen receptors, ERα and ERβ, are the primary mediators of estrogenic action. nih.gov Upon binding with an estrogen, these receptors initiate a cascade of events leading to changes in gene expression. nih.gov Research indicates that sulfated estrogens, including this compound, have a very limited direct binding affinity for these classical estrogen receptors. aopwiki.org Their sulfated nature prevents them from effectively binding to and activating ERα and ERβ. aopwiki.org

While estriol itself is an agonist for both ERα and ERβ, its sulfated counterpart, this compound, is considered inactive in this regard. researchgate.net Some studies have also explored the interaction of estrogens with the G protein-coupled estrogen receptor (GPER), and have noted that this compound can interact with this receptor, although the functional consequences of this interaction are still being elucidated. nih.govresearchgate.net

Mechanisms of Biological Action through Enzymatic Conversion to Unsulfated Forms

The biological activity of sulfated estrogens is almost entirely dependent on their enzymatic conversion back to their unsulfated, active forms. researchgate.netspandidos-publications.com The enzyme steroid sulfatase (STS) is the key player in this reactivation process, hydrolyzing the sulfate group from estrogen sulfates. researchgate.netfrontiersin.org

However, a critical distinction exists among the different sulfated forms of estriol. While estriol 3-sulfate can be hydrolyzed by STS to release active estriol, this compound is resistant to this enzymatic action. nih.govnih.gov Studies have shown that in cell cultures, estriol 3-sulfate can stimulate progesterone (B1679170) receptor expression, a known estrogenic response, due to its conversion to estriol. nih.gov In contrast, this compound, which is not hydrolyzed, shows no such activity. nih.gov This highlights that the potential for biological action of a sulfated estrogen is directly tied to its susceptibility to enzymatic desulfation.

Modulation of Steroid Metabolizing Enzyme Activity by Other Biomolecules

The enzymes responsible for steroid metabolism, including those in the sulfatase pathway, are themselves subject to regulation by various biomolecules. This adds another layer of complexity to the control of local estrogen levels. The activity of enzymes like aromatase and 17β-HSDs can be modulated by factors such as phosphorylation, which can be triggered by changes in intracellular calcium concentrations. nih.gov

Furthermore, other molecules can influence the expression and activity of these enzymes. For instance, certain progestins have been shown to affect the activity of estrone sulfatase and 17β-HSDs in breast tissue. researchgate.net Additionally, various natural and synthetic compounds, such as prenylflavonoids found in hops, can modulate the expression of drug-metabolizing enzymes, some of which are also involved in steroid metabolism. mdpi.com The activity of antioxidant enzymes can also be influenced by the levels of sex steroid hormones, indicating a complex interplay between different cellular pathways. cas.czresearchgate.net This intricate network of regulation ensures that the local production of active estrogens is finely tuned to the specific physiological needs of the tissue.

Comparative Biochemical and Functional Studies

Stereochemical Considerations and Isomer-Specific Biological Activities

Stereochemistry plays a critical role in the biological activity of estrogens and their metabolites. The specific spatial arrangement of atoms, particularly the hydroxyl groups, influences their interaction with enzymes and receptors.

Estriol itself is the 16α,17β-stereoisomer of estra-1,3,5(10)-triene-3,16,17-triol. nih.govwikipedia.org Isomers with a different configuration of the hydroxyl groups are termed epiestriols. nih.gov The biological activity of these isomers can vary significantly. For instance, while estriol is a weak estrogen, its affinity for ERα and ERβ is still notable. wikipedia.org

In the context of this compound, the stereochemistry of the parent molecule is retained. However, the addition of the sulfate group at the 17β-position sterically hinders its interaction with the active site of steroid sulfatase, contributing to its resistance to hydrolysis. researchgate.net

Furthermore, the stereospecificity of the enzymes involved in estrogen metabolism is a key factor. For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the interconversion of estrone and estradiol (B170435), a reaction that is highly stereospecific for the 17β-hydroxyl group. nih.gov Similarly, the sulfotransferases that sulfate estrogens also exhibit stereoselectivity.

Research into the specific biological activities of different stereoisomers of estriol sulfate is limited. However, studies on other steroid sulfates have demonstrated the importance of stereochemistry. For example, the inhibitory effects of various steroid derivatives on steroid sulfatase are highly dependent on their stereochemical configuration. umich.edu Specifically, the orientation of hydroxyl groups at the C-3 and C-17 positions significantly influences the inhibitory potency of the steroid. umich.edu

Research Models and Methodological Considerations in Estriol 17 Sulfate Studies

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms underlying the synthesis, metabolism, and action of estriol (B74026) 17-sulfate. These systems allow for controlled experiments that can isolate specific cellular processes.

Application of Hormone-Sensitive and Other Cell Lines for Mechanistic Investigations

A variety of established cell lines are employed to study the biological significance of estriol 17-sulfate. These include hormone-sensitive cancer cell lines and other lines chosen for their specific metabolic or transport characteristics.

MCF-7 Cells: This human breast cancer cell line is widely used in estrogen research. Studies have utilized MCF-7 cells to investigate the biological effects of estriol and its sulfates. For instance, research has compared the responses of the parent MCF-7 cell line to its tamoxifen-resistant variant, R-27, when exposed to estriol (E3), estriol-3-sulfate (E3-3-S), and estriol-17-sulfate (E3-17-S). nih.govnih.gov In MCF-7 cells, E3 and E3-3-S were found to significantly stimulate progesterone (B1679170) receptor (PR) levels. nih.gov Notably, a small fraction of E3-3-S was hydrolyzed to E3 in the culture medium, suggesting that the observed effects of the sulfated form might be mediated through its conversion to the free estrogen. In contrast, estriol-17-sulfate did not undergo hydrolysis and showed no significant effect on PR levels. nih.govnih.gov These findings highlight the importance of the position of sulfation on the biological activity of estriol conjugates.

JEG-3, HEK-293, and HUVECs: While direct studies focusing solely on this compound in JEG-3 (human choriocarcinoma), HEK-293 (human embryonic kidney), and HUVECs (human umbilical vein endothelial cells) are less commonly detailed in the provided context, these cell lines are instrumental in broader steroid and sulfatase research. tandfonline.comresearchgate.net For example, JEG-3 cells are used in studies of placental hormone synthesis, and HEK-293 cells are frequently used for expressing specific enzymes or transporters to study their function in isolation. tandfonline.comresearchgate.net

The table below summarizes the applications of these cell lines in steroid research relevant to understanding this compound.

| Cell Line | Type | Application in Steroid Research | Relevance to this compound Studies |

| MCF-7 | Human Breast Adenocarcinoma | Investigating estrogen-dependent growth, receptor modulation, and metabolism of estrogens and their conjugates. nih.govnih.govnih.gov | Direct assessment of the biological activity and metabolism of this compound. nih.govnih.gov |

| JEG-3 | Human Choriocarcinoma | Modeling placental hormone synthesis and metabolism, including sulfatase activity. tandfonline.comscispace.com | Understanding the placental handling and potential effects of this compound. |

| HEK-293 | Human Embryonic Kidney | Heterologous expression of specific enzymes (e.g., sulfotransferases, sulfatases) and transporters for functional characterization. tandfonline.comresearchgate.net | Elucidating the specific proteins involved in the synthesis, transport, and metabolism of this compound. tandfonline.com |

| HUVECs | Human Umbilical Vein Endothelial Cells | Studying the effects of estrogens on the vascular endothelium. | Investigating potential vascular effects of this compound, particularly relevant in pregnancy. |

Use of Subcellular Fractions for Enzymatic Assays

To investigate the specific enzymatic reactions involved in the metabolism of this compound, researchers utilize subcellular fractions, which are enriched for particular organelles and their associated enzymes.

Microsomal Preparations: Microsomes, which are vesicles formed from the endoplasmic reticulum, are a rich source of cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes. The incubation of estradiol (B170435) 17-sulfate with human placental microsomes in the presence of an NADPH-generating system has been shown to produce 2- and 4-hydroxyestradiol (B23129) 17-sulfates. ebi.ac.uk This indicates that hydroxylation can occur without prior cleavage of the sulfate (B86663) group. ebi.ac.uk Similarly, studies with rat liver microsomes have been instrumental in developing assays for enzymes that hydroxylate estradiol 17-sulfate. ebi.ac.uknih.gov For example, a method using high-performance liquid chromatography with electrochemical detection was established to measure the 2-hydroxylation of estradiol 17-sulfate in these preparations. nih.gov

Cytosolic Fractions: The cytosol contains soluble enzymes, including sulfotransferases, which are responsible for the sulfation of steroids. The estrogen-sulfurylating activity has been localized to the cytosolic fraction of RL95-2 human endometrial carcinoma cells. nih.gov Furthermore, studies on rat liver cytosol have led to the development of radioisotopic assays for estradiol-17β sulfotransferase activity, the enzyme that converts estradiol to its 3-sulfate. nih.govcdnsciencepub.comcdnsciencepub.com

Ex Vivo Tissue-Based Research

Ex vivo studies using tissue samples bridge the gap between simplified in vitro models and complex in vivo systems. They allow for the investigation of metabolic processes within the native cellular and structural context of a tissue.

Studies Utilizing Human and Animal Tissue Samples to Investigate Local Metabolism

The metabolism of this compound and other sulfated steroids is highly tissue-specific. Therefore, studies using tissue samples from relevant organs are crucial.

Placental Tissue: The placenta is a primary site of estrogen synthesis during pregnancy. oatext.comoatext.comwikipedia.org Studies using human placental microsomes have demonstrated significant 2- and 4-hydroxylase activity towards estradiol 17-sulfate, suggesting a direct metabolic pathway for sulfated estrogens in this tissue. ebi.ac.uk

Adrenal and Mammary Tissue: The fetal adrenal glands are key in producing the precursors for estriol synthesis. oatext.comnih.gov While direct studies on this compound metabolism in adrenal tissue are not extensively covered, the interplay between the fetal adrenal and the placenta in steroidogenesis is well-established. nih.gov In mammary tissue, particularly in the context of breast cancer, the local conversion of estrogen sulfates to active estrogens via steroid sulfatase is a significant area of research. uni-giessen.de

Other Tissues: The metabolism of estradiol 17-sulfate has also been investigated in other tissues. For instance, the metabolism of this compound was studied in pheochromocytoma tissue, where hydroxylated metabolites were produced without cleavage of the sulfate group. ebi.ac.uk Additionally, in vitro studies with adult human renal tissue slices have shown the synthesis of estradiol-3-sulfate (B1217152) and estrone (B1671321) sulfate from estradiol. cdnsciencepub.comnih.gov

Organotypic Culture Models for Maintaining Physiological Context

Organotypic culture models offer a more physiologically relevant in vitro environment compared to traditional monolayer cell cultures. aging-us.com These three-dimensional cultures preserve the cellular architecture and cell-cell interactions of the original tissue, making them valuable for studying the effects of steroids in a more natural context. aging-us.comnih.govoup.comnih.gov

For example, a novel organotypic model for the human endometrium has been developed where epithelial cells are grown as glandular organoids within a matrix, co-cultured with stromal cells. oup.comnih.gov This system has been shown to mimic in vivo-like responses to estradiol, demonstrating its potential for studying the effects of steroid hormones, including potentially this compound, on endometrial cell proliferation and gene expression. oup.comnih.gov Similarly, organotypic cultures of nervous system tissue have been used to study the influence of estradiol, indicating the applicability of this model for investigating hormonal effects on developing tissues. nih.gov While specific applications of organotypic cultures for this compound research are not detailed in the provided search results, their successful use in studying other steroids suggests their potential utility in this area. nih.govoup.comnih.gov

Computational and Theoretical Approaches

Computational and theoretical models are increasingly being used to complement experimental research on sulfated steroids. These approaches can provide insights into structure-activity relationships, metabolic pathways, and the physicochemical properties of these compounds.

While specific computational models for this compound were not extensively detailed in the search results, related research provides a framework for how such approaches could be applied. For instance, a theoretical model has been proposed to link steroid sulfatase deficiency to certain health conditions, highlighting the importance of this enzyme in regulating steroid activity. researchgate.net Additionally, a comprehensive kinetic model was developed to simulate the fate and transport of 17β-estradiol-17-sulfate in soil-water systems, demonstrating the power of modeling to describe the distribution and transformation of sulfated estrogens in a complex environment. ndsu.edu Furthermore, quantitative structure-activity relationship (QSAR) analyses have been used to understand the structural determinants for the binding of various estrogen metabolites to estrogen receptor subtypes, which could be extended to include sulfated metabolites like this compound. oup.com

Quantitative Structure-Activity Relationship (QSAR) Studies to Elucidate Molecular Determinants of Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand how the chemical structure of a compound relates to its biological activity. jocpr.com In the context of this compound, QSAR studies are instrumental in elucidating the molecular features that govern its interactions with key enzymes involved in its metabolism, such as sulfotransferases (SULTs) and steroid sulfatase (STS). nih.govnih.gov These enzymes play a crucial role in the conjugation and deconjugation of estrogens, thereby modulating their biological activity. nih.govresearchgate.net

QSAR models are built by correlating various molecular descriptors of a series of compounds with their experimentally determined biological activities. jocpr.com For this compound and related estrogen derivatives, these descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges, orbital energies), and steric or topological indices that describe the molecule's size and shape. nih.govnih.gov

Key findings from QSAR studies related to estrogen derivatives and their enzymatic interactions include:

Lipophilicity: The hydrophobicity of the estrogen molecule significantly influences its ability to interact with enzymes. nih.gov

Electronic Parameters: The distribution of electron density within the molecule, particularly around the hydroxyl and sulfate groups, is a critical determinant for recognition and catalysis by enzymes like SULTs and STS. nih.gov

Steric Factors: The three-dimensional shape of the steroid nucleus and the orientation of its functional groups dictate the specificity of binding to the active site of the enzyme. unicamp.br

QSAR models can be represented by mathematical equations that predict the biological activity of new, untested compounds. jocpr.comnih.gov These predictive models are valuable tools for designing novel molecules with desired enzymatic interactions, such as potent and selective inhibitors of STS, which are being investigated for their therapeutic potential in hormone-dependent diseases. nih.govoup.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Estrogen Derivatives

| Descriptor Category | Specific Descriptor Example | Relevance to Enzyme Interaction |

|---|---|---|

| Lipophilicity | LogP (n-octanol/water partition coefficient) | Influences membrane permeability and partitioning into the hydrophobic active sites of enzymes. nih.gov |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, which is important for certain enzymatic reactions. nih.gov |

| Electronic | Atomic Charges | Determines electrostatic interactions with amino acid residues in the enzyme's active site. |

| Steric/Topological | Molecular Weight | Provides a general measure of the molecule's size. |

| Steric/Topological | Shape Indices (e.g., Kappa indices) | Quantify different aspects of molecular shape, which is crucial for complementarity with the enzyme's binding pocket. nih.gov |

By systematically modifying the structure of estrogen derivatives and evaluating their activity, researchers can build robust QSAR models. These models not only enhance the understanding of the molecular determinants of this compound's interactions with enzymes but also guide the development of new chemical entities with tailored biological profiles.

Molecular Docking and Dynamics Simulations to Predict Ligand-Enzyme Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as this compound, and its target enzyme at an atomic level. nih.govtandfonline.com These methods complement experimental approaches by predicting the binding mode, affinity, and dynamic behavior of the ligand-enzyme complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. scirp.org For this compound, docking studies can be used to model its interaction with the active sites of enzymes like steroid sulfatase (STS) and sulfotransferases (SULTs). nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

Key insights from docking studies of estrogens and related enzymes include:

Identification of Key Interactions: Docking can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme's active site. scirp.orgscirp.org For instance, the sulfate group of this compound is predicted to form crucial interactions with positively charged or polar residues in the STS active site. nih.gov

Understanding Substrate Specificity: By comparing the docking scores and binding modes of different estrogen sulfates, researchers can rationalize the substrate specificity of enzymes. researchgate.net

Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential inhibitors of enzymes like STS. scirp.org

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, MD simulations introduce the element of time, allowing the study of the dynamic nature of the ligand-enzyme complex. tandfonline.combiorxiv.org Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the system over time, providing a more realistic representation of the biological environment.

MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, researchers can assess the stability of the predicted binding mode. biorxiv.org

Analyze Conformational Changes: Both the ligand and the enzyme can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for enzyme function. plos.orgplos.org

Calculate Binding Free Energies: Advanced MD-based methods, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of the ligand-enzyme complex, providing a more accurate prediction of binding affinity. tandfonline.com

Table 2: Key Amino Acid Residues in Enzyme Active Sites Interacting with Estrogens (Based on Docking/MD Studies)

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Steroid Sulfatase (STS) | Asp32, Asp33, Arg79, Lys133, Lys368 | Electrostatic, Hydrogen Bonding | nih.gov |

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Ser142, Tyr155, His221, Glu282 | Hydrogen Bonding, Catalytic | plos.org |

| Estrogen Sulfotransferase (SULT1E1) | His107, Lys109, Ser137 | Hydrogen Bonding, Catalytic | nih.gov |

Together, molecular docking and MD simulations provide a detailed, dynamic view of how this compound interacts with the enzymes that control its metabolic fate. These computational approaches are invaluable for interpreting experimental data, generating new hypotheses, and guiding the design of novel therapeutic agents targeting estrogen signaling pathways.

Challenges and Limitations in this compound Research

Methodological Difficulties in Studying Conjugation and Deconjugation in Complex Biological Matrices

The study of this compound's conjugation and deconjugation presents significant methodological challenges, primarily due to the complexity of the biological matrices in which these processes occur, such as plasma, urine, and tissue homogenates. nih.gov These matrices contain a vast array of endogenous and exogenous compounds that can interfere with the accurate measurement of both the substrate and the enzymatic activity.

One of the primary difficulties lies in the hydrolysis step required for the analysis of total estrogen content. nih.gov To measure the amount of this compound, it is often necessary to first cleave the sulfate group through enzymatic (using sulfatase) or chemical hydrolysis to yield the unconjugated estriol, which can then be quantified. mst.dkresearchgate.net However, this deconjugation step is not always straightforward:

Incomplete Hydrolysis: Enzymatic hydrolysis can be incomplete, leading to an underestimation of the total conjugated estrogen concentration. researchgate.net The efficiency of the enzyme can be affected by inhibitors present in the biological sample.

Artifact Formation: Chemical hydrolysis methods, while potentially more robust, can sometimes lead to the formation of artifacts, which may interfere with the analysis. researchgate.net

Loss of Information: A significant limitation of hydrolysis-based methods is the loss of information about the original form of the conjugate. researchgate.net It becomes impossible to distinguish between different types of conjugates (e.g., sulfates vs. glucuronides) if they are all hydrolyzed prior to analysis. researchgate.net

Furthermore, the direct analysis of intact this compound also faces hurdles. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly measure sulfated steroids, the complex matrix can cause ion suppression or enhancement , affecting the accuracy and sensitivity of the measurement. nih.govmedrxiv.org Sample preparation methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial for removing interfering substances but can also lead to the loss of the analyte. nih.gov

The dynamic nature of conjugation and deconjugation in vivo adds another layer of complexity. The balance between sulfotransferase and sulfatase activities determines the local concentration of active estrogens, and studying these enzymatic activities in complex biological samples requires carefully designed assays that can distinguish between the two opposing reactions. nih.govnih.govfrontiersin.org

Need for Enhanced Sensitivity and Specificity in Analytical Profiling

The accurate and reliable quantification of this compound and other estrogen metabolites in biological samples is critically dependent on analytical methods with high sensitivity and specificity. This is particularly challenging given the often low physiological concentrations of these compounds and the presence of numerous structurally similar isomers. biorxiv.org

Challenges with Traditional Methods:

Immunoassays: Techniques like radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) have been historically used for estrogen measurement. nih.gov However, they often lack the specificity required for detailed metabolic profiling. Cross-reactivity between different estrogens and their metabolites is a significant issue, potentially leading to inaccurate results, especially at low concentrations. researchgate.netnih.gov The Endocrine Society has even recommended avoiding immunoassays for steroid hormone analysis due to these limitations. nih.gov

Advancements with Mass Spectrometry:

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its superior specificity and sensitivity. nih.govnih.gov By separating compounds based on their chromatographic retention time and then identifying them by their specific mass-to-charge ratio and fragmentation pattern, LC-MS/MS can distinguish between closely related estrogen isomers. oup.comtandfonline.com

Derivatization: To further enhance sensitivity, especially for low-abundance estrogens, derivatization techniques are often employed. biorxiv.org Reagents like dansyl chloride can be used to modify the estrogen molecule, improving its ionization efficiency in the mass spectrometer and allowing for detection at picogram-per-milliliter (pg/mL) levels. biorxiv.orguliege.be

Despite these advancements, there is a continuous need for improvement. The development of methods that can simultaneously quantify a broad panel of conjugated and unconjugated estrogens in a single run is an ongoing area of research. medrxiv.orgbioscientifica.com Such methods would provide a more comprehensive picture of estrogen metabolism and its role in health and disease.

Table 3: Comparison of Analytical Techniques for Estrogen Analysis

| Analytical Technique | Sensitivity | Specificity | Throughput | Key Limitations |

|---|---|---|---|---|

| Immunoassays (ELISA, RIA) | High (pg/mL to ng/mL) mst.dk | Low to Moderate | High | Cross-reactivity with other steroids, lack of accuracy at low concentrations. researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High (ng/L) oup.com | High | Moderate | Requires derivatization and often hydrolysis, can be time-consuming. nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very High (pg/mL or lower) biorxiv.orgresearchgate.net | Very High | High | Susceptible to matrix effects (ion suppression/enhancement), higher initial instrument cost. nih.govuliege.be |

Future Directions and Emerging Research Avenues for Estriol 17 Sulfate

Deeper Elucidation of Regulatory Networks Governing Sulfation and Desulfation Enzymes

The biological activity of estrogens is tightly controlled by the balance between sulfation and desulfation, catalyzed by sulfotransferases (SULTs) and steroid sulfatase (STS), respectively. nih.govnih.govresearchgate.net Sulfation, which primarily occurs at the 3-phenolic group of the steroidal A ring, converts active estrogens into inactive, water-soluble sulfates, preventing them from binding to estrogen receptors (ERs). nih.govresearchgate.net Conversely, STS hydrolyzes these sulfate (B86663) esters, regenerating the active hormone. nih.govbioscientifica.com This "cycling" between active and inactive forms is a critical intracellular regulatory mechanism for estrogenic activity. researchgate.net

Future research will need to unravel the complex transcriptional and post-transcriptional regulation of the enzymes involved, particularly estrogen sulfotransferase (SULT1E1) and STS. nih.govfrontiersin.org Studies have shown that the expression and activity of these enzymes are influenced by various factors, including hormonal signals. aopwiki.org For instance, glucocorticoids can antagonize estrogen function by upregulating SULT1E1, leading to increased inactivation of estradiol (B170435). nih.gov Furthermore, the activity of STS can be modulated by sulfatase-modifying factors (SUMF1 and SUMF2), which are crucial for the catalytic function of the enzyme. bioscientifica.com Understanding how these regulatory networks are orchestrated in different tissues and in response to various physiological and pathological stimuli will be a key area of investigation.

Development of Novel Analytical Platforms for Comprehensive Steroid Metabolome Profiling

A significant challenge in steroid research has been the accurate and comprehensive measurement of the entire steroid metabolome, including low-concentration estrogens and their conjugated metabolites like estriol (B74026) 17-sulfate. nih.gov Traditional immunoassays often lack the specificity required for detailed analysis. nih.gov While gas chromatography-mass spectrometry (GC-MS) has been a gold standard, it requires extensive expertise. nih.govendocrine-abstracts.org

The development of advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is revolutionizing steroid metabolome profiling. nih.govresearchgate.net These methods offer high sensitivity and specificity, allowing for the simultaneous detection of multiple steroid classes from small sample volumes. nih.govacs.org Novel LC-MS/MS methods based on derivatization techniques are being established to overcome previous limitations in detecting a wide range of steroids, including estrogens, in a single analysis. nih.gov

Future advancements will likely focus on:

Untargeted Metabolomics: Utilizing high-resolution mass spectrometry (HRMS) to discover novel steroid metabolites and biomarkers without pre-selecting analytes. anu.edu.au

Improved Sample Preparation: Developing more efficient solid-phase extraction (SPE) and other purification techniques to handle complex biological matrices. acs.org

Informatics and Data Processing: Creating sophisticated data processing tools and machine learning algorithms to analyze complex steroid profiles and identify meaningful patterns. endocrine-abstracts.organu.edu.au

These innovations will enable a more holistic understanding of steroid homeostasis and the role of specific metabolites like estriol 17-sulfate in health and disease. acs.org

Advanced Mechanistic Studies on Cellular Signaling Pathways Influenced by this compound Metabolism

While sulfated steroids are generally considered biologically inert, emerging research suggests they may have direct or indirect effects on cellular signaling. This compound and other sulfated estrogens have been shown to interact with the G protein-coupled estrogen receptor (GPER), also known as GPR30. frontiersin.org This interaction can trigger rapid, non-genomic signaling cascades, distinct from the classical nuclear estrogen receptor pathways. frontiersin.orgnih.gov

Future research will need to conduct advanced mechanistic studies to elucidate how this compound metabolism influences these signaling pathways. This includes investigating:

GPER-mediated signaling: Detailing the downstream effects of this compound binding to GPER and how this influences cell proliferation, apoptosis, and other cellular processes. frontiersin.orgmolbiolcell.org

Crosstalk with other pathways: Exploring the interactions between estrogen-activated pathways and other major signaling networks, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways. nih.goviiarjournals.org

Intracrine regulation: Understanding how the intracellular balance of sulfation and desulfation, by controlling the local concentrations of active estrogens, impacts signaling within specific cells and tissues. bioscientifica.comfrontiersin.org

These studies will be crucial for determining whether this compound is merely an inactive metabolite or an active signaling molecule in its own right.

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) to Understand Global Regulatory Effects

To gain a comprehensive understanding of the global regulatory effects of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines information from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a holistic picture of cellular function. nih.govfrontiersin.org

By combining these datasets, researchers can:

Identify gene-metabolite interactions: Correlate changes in gene expression with alterations in the steroid metabolome to uncover key regulatory nodes. nih.gov

Uncover novel pathways: Identify previously unknown metabolic pathways and signaling networks affected by estrogen metabolism. frontiersin.org

Develop predictive models: Create computational models to predict how perturbations in the sulfation/desulfation balance will affect cellular behavior.

Recent studies have already demonstrated the power of this approach in understanding the effects of estrogens on liver cancer cells and in identifying metabolic signatures in conditions like polycystic ovary syndrome (PCOS). nih.govfrontiersin.org Applying these multi-omics strategies specifically to the study of this compound will provide unprecedented insights into its systemic effects.

Investigation of Environmental Factors Influencing this compound Dynamics (e.g., xenoestrogens affecting sulfotransferase activity)

The metabolism of estrogens, including the formation of this compound, can be significantly influenced by environmental factors, particularly exposure to xenoestrogens. nih.govimrpress.com These endocrine-disrupting chemicals (EDCs) are found in a wide range of products, including plastics, pesticides, and industrial chemicals. icm.edu.pl

Many xenoestrogens and their metabolites can inhibit the activity of sulfotransferases, including SULT1E1, which is responsible for estrogen sulfation. nih.govresearchgate.netportlandpress.com This inhibition can lead to an increase in the bioavailability of active estrogens, potentially disrupting normal endocrine function. imrpress.comportlandpress.com For example, compounds like 4-n-octylphenol and 4-n-nonylphenol, used as plasticizers, are potent inhibitors of SULT1E1. nih.gov Dietary components, such as certain flavonoids, can also inhibit SULT activity. nih.govresearchgate.net

Future research in this area should focus on:

Screening for SULT inhibitors: Identifying which environmental chemicals and dietary compounds have the greatest impact on sulfotransferase activity.

Investigating additive effects: Determining the cumulative impact of exposure to multiple xenoestrogens on estrogen metabolism. researchgate.net

Understanding the health consequences: Elucidating the long-term health effects of altered this compound dynamics due to environmental exposures.

This research is critical for assessing the risks posed by endocrine disruptors and for developing strategies to mitigate their impact on human health.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Estriol 17-sulfate in biological matrices?

- Methodology : Use enzyme-linked immunosorbent assay (ELISA) with a sensitivity of 1 pg/mL and a standard assay range of 20–4,860 pg/mL for salivary or plasma samples . For serum/plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity in distinguishing sulfated estrogen isomers (e.g., 3-sulfate vs. 17-sulfate conjugates). Derivatization techniques may enhance sensitivity when authentic standards are limited .

- Critical Considerations : Validate cross-reactivity of antibodies with structurally similar estrogens and account for matrix effects (e.g., phospholipid interference in LC-MS/MS) .

Q. What is the biological significance of this compound in pregnancy monitoring?

- Methodology : Measure serial salivary or plasma this compound levels to assess feto-placental function. This compound originates from placental conversion of fetal 16α-hydroxy-DHEA-S and correlates with gestational age. Use longitudinal data to establish trimester-specific reference ranges .

- Data Interpretation : Values below the 10th percentile for gestational age may indicate placental insufficiency or fetal growth restriction. Compare trends rather than isolated measurements due to diurnal variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s estrogenic potency be resolved?

- Experimental Design : Conduct in vitro assays comparing genomic (e.g., ERα/β transcriptional activation) and nongenomic (e.g., MAPK signaling) pathways. Use estradiol as a positive control and include dose-response curves (1 pM–1 µM) to assess potency differences .

- Analysis : Apply multivariate regression to isolate confounding factors (e.g., serum binding proteins, tissue-specific metabolism). Replicate findings across cell lines (e.g., MCF-7 vs. endometrial cells) .

Q. What experimental strategies address the lack of authentic this compound standards?

- Methodology : Synthesize stable isotope-labeled analogs (e.g., ¹³C-Estriol 17-sulfate) for use as internal standards in LC-MS/MS. Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For immunoassays, cross-test commercial antibodies against synthesized standards .

- Data Normalization : Normalize recovery rates using spiked matrices and report limits of detection (LOD) and quantification (LOQ) with precision profiles .

Q. How does this compound contribute to environmental estrogenicity in agricultural systems?

- Study Design : Analyze degradation kinetics in compost or soil using ¹⁴C-labeled this compound. Monitor metabolites (e.g., free estriol, sulfatase activity) via LC-MS/MS and microbial community shifts via 16S rRNA sequencing .

- Statistical Models : Use first-order decay models to estimate half-lives. Corulate degradation rates with physicochemical parameters (pH, organic matter content) .

Methodological Challenges and Solutions

Q. How should researchers control for pre-analytical variability in this compound measurements?

- Protocols : Standardize sample collection (e.g., saliva: 175 μL volume, avoid mucopolysaccharide contamination) and storage (−80°C with protease inhibitors). For longitudinal studies, fix collection times to minimize circadian effects .

- Quality Control : Include inter- and intra-assay coefficients of variation (CV < 15%) and participate in external proficiency testing programs .

Q. What statistical frameworks are optimal for analyzing this compound’s role in multifactorial pathologies (e.g., breast cancer)?

- Approach : Use case-control studies with propensity score matching to adjust for confounders (e.g., age, BMI). For mechanistic studies, apply pathway analysis (e.g., STRING, KEGG) to integrate omics data (proteomics, metabolomics) .

- Reporting : Adhere to CONSORT guidelines for subgroup analyses, distinguishing prespecified hypotheses from exploratory findings .

Data Contradiction and Reproducibility

Q. How can discrepancies in this compound’s association with preterm birth risk be addressed?

- Meta-Analysis : Pool data from cohort studies using random-effects models. Stratify by population (e.g., high-risk vs. low-risk pregnancies) and assay methodology (ELISA vs. LC-MS/MS) .

- Laboratory Harmonization : Share standardized protocols via platforms like the CDC’s Hormone Standardization Program (HoSt) to reduce inter-lab variability .

Emerging Research Directions

Q. What novel functions of this compound could be explored using organoid models?

- Experimental Design : Culture placental or endometrial organoids with this compound treatment (1–100 nM). Assess biomarkers (e.g., placental lactogen) via qPCR and immunofluorescence. Compare responses to estradiol and estrone sulfate .

- Advanced Imaging : Use live-cell imaging to track real-time sulfatase activity or estrogen receptor trafficking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.